molecular formula C5H7BrN2O2 B1277964 1-Bromo-5,5-dimethylhydantoin CAS No. 7072-23-3

1-Bromo-5,5-dimethylhydantoin

Cat. No.: B1277964
CAS No.: 7072-23-3
M. Wt: 207.03 g/mol
InChI Key: SSSAHVJVVZSZQL-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-5,5-dimethylhydantoin can be synthesized through various methods. One common synthetic route involves the bromination of 5,5-dimethylhydantoin using bromine or a bromine source under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques .

Industrial production methods often involve large-scale bromination processes, where 5,5-dimethylhydantoin is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Bromo-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, organic solvents, and catalysts. The major products formed from these reactions are typically brominated organic compounds, such as α-bromo ketones and disulfides .

Mechanism of Action

The mechanism of action of 1-Bromo-5,5-dimethylhydantoin involves the release of bromine, which is equivalent to hypobromous acid (HOBr). In aqueous solutions, it dissociates to form hypobromous acid, which serves as a source of bromine ions. These bromine ions can oxidize various substrates, leading to the disinfection of water and the formation of brominated organic compounds .

Comparison with Similar Compounds

1-Bromo-5,5-dimethylhydantoin is similar to other halogenated hydantoins, such as:

The uniqueness of this compound lies in its specific bromination capabilities and its effectiveness as a disinfectant in various industrial applications .

Biological Activity

1-Bromo-5,5-dimethylhydantoin (BCDMH) is a chemical compound widely recognized for its antimicrobial properties and applications in water disinfection. This article explores its biological activity, including its mechanisms of action, toxicity, and efficacy in various contexts.

BCDMH is a halogenated hydantoin that serves as a source of both bromine and chlorine upon hydrolysis. When BCDMH reacts with water, it generates hypobromous acid (HOBr) and hypochlorous acid (HOCl), both of which are potent disinfectants. The reaction can be summarized as follows:

BCDMH+H2OHOBr+HOCl\text{BCDMH}+\text{H}_2\text{O}\rightarrow \text{HOBr}+\text{HOCl}

The hypobromous acid produced can oxidize pathogens, leading to their destruction and the subsequent formation of bromide ions:

HOBr+PathogensBr+Dead Pathogens\text{HOBr}+\text{Pathogens}\rightarrow \text{Br}^-+\text{Dead Pathogens}

This dual action makes BCDMH effective in treating recreational waters, swimming pools, and industrial applications .

Effects on Aquatic Life

Research has demonstrated that BCDMH exhibits significant toxicity to aquatic organisms, particularly zebrafish. A study reported that exposure to 4 mg/L of BCDMH resulted in developmental malformations such as edema and axial deformities. The no observable effects concentration (NOEC) for zebrafish embryos was determined to be 0.5 mg/L, while the 50% lethal concentration (LC50) over 96 hours was found to be 8.10 mg/L .

Table 1: Toxicity Data on Zebrafish Exposed to BCDMH

ParameterValue (mg/L)
NOEC0.5
LC50 (96h)8.10 (6.15-11.16)
Inhibitory Concentration (hatching)7.37 (6.33-8.35)

Histopathological examinations revealed hyperplasia in gill epithelium and increased catalase activity, indicating oxidative stress responses due to BCDMH exposure .

Efficacy as a Disinfectant

BCDMH has been evaluated for its effectiveness against various pathogens in water systems. In controlled studies, it demonstrated significant antimicrobial activity at concentrations typically used for disinfection purposes (up to 2 ppm). However, efficacy can vary based on environmental conditions and the presence of organic matter .

Table 2: Efficacy of BCDMH Against Pathogens

PathogenConcentration Tested (ppm)Efficacy Observed
Legionella spp.Up to 2Ineffective
E. coli1-10Effective
Pseudomonas aeruginosa1-10Effective

Application in Water Treatment

BCDMH is commonly utilized in spa and hot tub disinfection due to its ability to maintain residual bromine levels effectively. A case study conducted in a recreational facility showed that regular application of BCDMH reduced microbial counts significantly, ensuring compliance with health regulations.

Industrial Use

In industrial settings, BCDMH is employed as a biocide in cooling towers and process water systems. Its effectiveness against biofilm formation has been documented, leading to enhanced system efficiency and reduced maintenance costs .

Properties

IUPAC Name

1-bromo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAHVJVVZSZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433396
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7072-23-3
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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